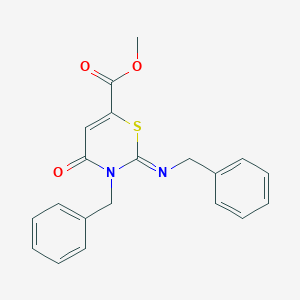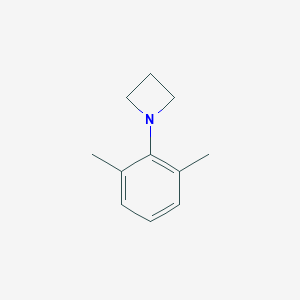
N-(2,6-Dimethylphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dimethylphenyl)azetidine, also known as DMAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. DMAA is a type of azetidine, which is a four-membered nitrogen-containing heterocycle.
Wirkmechanismus
The mechanism of action of N-(2,6-Dimethylphenyl)azetidine is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell wall synthesis in bacteria and fungi. N-(2,6-Dimethylphenyl)azetidine has also been shown to inhibit the replication of certain viruses. In addition, N-(2,6-Dimethylphenyl)azetidine can form stable complexes with drugs, allowing for targeted drug delivery.
Biochemical and Physiological Effects:
N-(2,6-Dimethylphenyl)azetidine has been shown to have low toxicity in animal studies. It is rapidly metabolized and excreted from the body, with a half-life of approximately 3 hours. N-(2,6-Dimethylphenyl)azetidine has been shown to have no significant effects on blood pressure, heart rate, or body temperature in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,6-Dimethylphenyl)azetidine in lab experiments is its high purity. This allows for accurate and reproducible results. Additionally, N-(2,6-Dimethylphenyl)azetidine is relatively stable and can be stored for extended periods of time. However, one limitation of using N-(2,6-Dimethylphenyl)azetidine is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-Dimethylphenyl)azetidine. One area of interest is the development of new drugs for the treatment of cancer and other diseases. N-(2,6-Dimethylphenyl)azetidine has also been investigated for its potential use as a drug delivery system, and further research in this area could lead to the development of new and more effective drug delivery methods. Additionally, the mechanism of action of N-(2,6-Dimethylphenyl)azetidine is not fully understood, and further research is needed to elucidate its mode of action.
Synthesemethoden
The synthesis of N-(2,6-Dimethylphenyl)azetidine involves the reaction of 2,6-dimethylphenylacetonitrile with ethyl chloroacetate in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain N-(2,6-Dimethylphenyl)azetidine. This method has been optimized to yield high purity N-(2,6-Dimethylphenyl)azetidine, making it suitable for use in pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dimethylphenyl)azetidine has been studied extensively for its potential applications in pharmaceutical research. It has been shown to have antibacterial, antifungal, and antiviral properties. N-(2,6-Dimethylphenyl)azetidine has also been investigated for its potential use as a drug delivery system, as it can form stable complexes with various drugs. Additionally, N-(2,6-Dimethylphenyl)azetidine has been studied for its potential use in developing new drugs for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
19199-06-5 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
1-(2,6-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-9-5-3-6-10(2)11(9)12-7-4-8-12/h3,5-6H,4,7-8H2,1-2H3 |
InChI-Schlüssel |
MHXYJRDWCLHKMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CCC2 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N2CCC2 |
Andere CAS-Nummern |
19199-06-5 |
Synonyme |
N-(2,6-Dimethylphenyl)azetidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



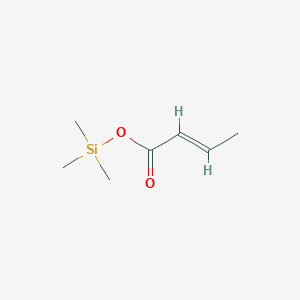
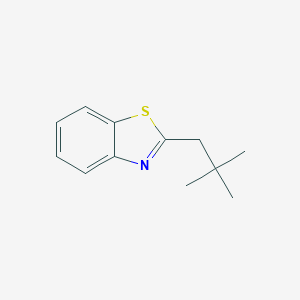



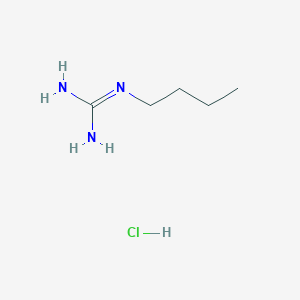

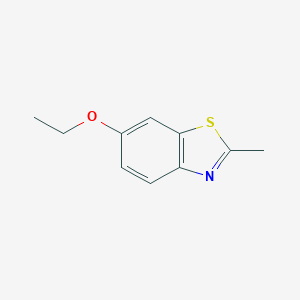



![3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile](/img/structure/B102258.png)

